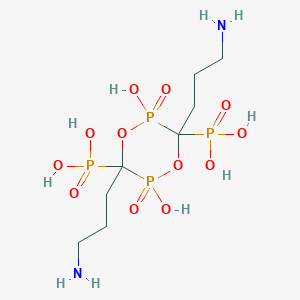
25F-NBOMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25F-NBOMe, also known as 2-(4-fluoro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic psychedelic compound belonging to the NBOMe series. These compounds are known for their potent hallucinogenic effects and are derivatives of the 2C family of phenethylamines. This compound acts as a highly efficacious agonist of the serotonin 5-HT2A receptor, which is primarily responsible for its psychoactive properties .
Preparation Methods
The synthesis of 25F-NBOMe typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxyphenethylamine, a common precursor in the production of NBOMe compounds.
Benzylation: The next step involves the introduction of a 2-methoxybenzyl group to the nitrogen atom of the phenethylamine. This is achieved through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Fluorination: The final step involves the introduction of a fluorine atom at the 4-position of the aromatic ring. This can be achieved using a fluorinating agent such as Selectfluor.
Chemical Reactions Analysis
25F-NBOMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
25F-NBOMe has been utilized in scientific research primarily for its potent agonistic activity at the serotonin 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. Additionally, it has been used in the development of analytical methods for detecting and quantifying new psychoactive substances .
Mechanism of Action
The primary mechanism of action of 25F-NBOMe involves its binding to the serotonin 5-HT2A receptor, where it acts as a full agonist. This interaction leads to the activation of downstream signaling pathways, resulting in the compound’s hallucinogenic effects. The high affinity and selectivity for the 5-HT2A receptor are responsible for its potent psychoactive properties .
Comparison with Similar Compounds
25F-NBOMe is part of the NBOMe series, which includes other compounds such as:
25I-NBOMe: Contains an iodine atom instead of a fluorine atom.
25B-NBOMe: Contains a bromine atom instead of a fluorine atom.
25C-NBOMe: Contains a chlorine atom instead of a fluorine atom.
Compared to these compounds, this compound is unique due to its fluorine substitution, which can influence its pharmacokinetic properties and receptor binding affinity .
Properties
Molecular Formula |
C18H23ClFNO3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
InChI Key |
KVGRWNBRTQPQAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



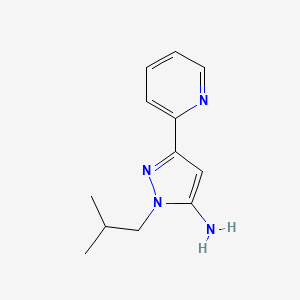
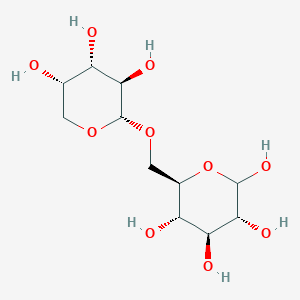
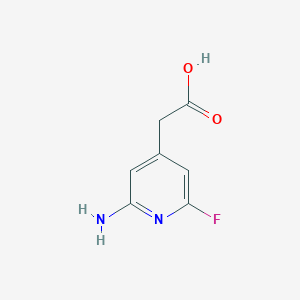

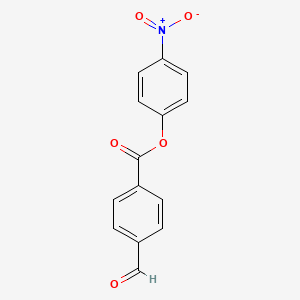
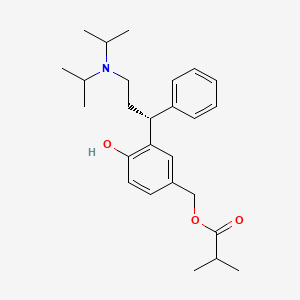
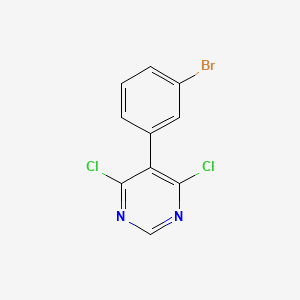
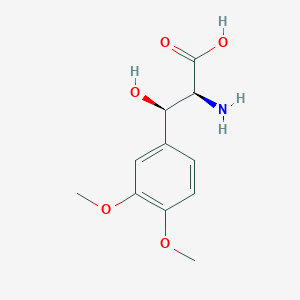
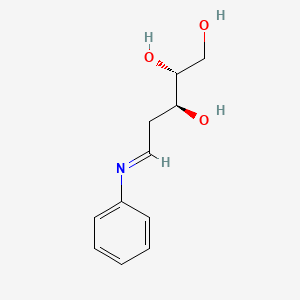
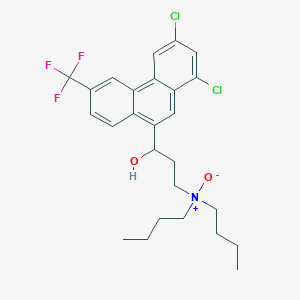
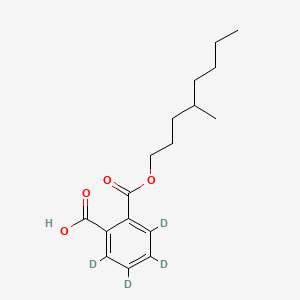
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
